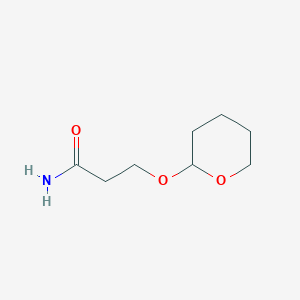

3-(Tetrahydropyran-2-yloxy)propanamide

Beschreibung

3-(Tetrahydropyran-2-yloxy)propanamide is a synthetic organic compound characterized by a tetrahydropyran (THP) ether group linked to a propanamide backbone. The THP group serves as a protective moiety for hydroxyl functionalities, enhancing stability during synthetic processes, particularly in pharmaceutical intermediates. Its amide group contributes to hydrogen-bonding interactions, influencing solubility and metabolic stability.

Eigenschaften

CAS-Nummer |

181636-84-0 |

|---|---|

Molekularformel |

C8H15NO3 |

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

3-(oxan-2-yloxy)propanamide |

InChI |

InChI=1S/C8H15NO3/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H2,9,10) |

InChI-Schlüssel |

QLBKEKFKRDNNQP-UHFFFAOYSA-N |

SMILES |

C1CCOC(C1)OCCC(=O)N |

Kanonische SMILES |

C1CCOC(C1)OCCC(=O)N |

Synonyme |

Propanamide, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Tetrahydropyran-2-yloxy)propanamide with structurally related compounds, focusing on molecular properties, functional group contributions, and analytical methodologies.

Molecular and Functional Group Comparisons

Key Observations:

- Molecular Weight and Polarity: The THP-propanamide derivative is significantly smaller and more polar than naphthalene/thiophene-containing analogs (e.g., Compound e), which impacts solubility and bioavailability.

- Functional Groups: The THP ether in the target compound improves hydrolytic stability compared to simple ethers or esters. In contrast, Compound e’s tertiary amine and aromatic systems enhance lipophilicity, favoring membrane permeability but increasing metabolic oxidation risks.

- Impurity Profiles: Like Compound e, this compound likely requires stringent impurity control (e.g., residual THP derivatives or incomplete amidation byproducts), though specific thresholds may differ .

Analytical Methodologies

- HPLC Analysis: Both the target compound and analogs (e.g., Compound e) are analyzed using reversed-phase HPLC with C18 columns. However, the THP group’s hydrophobicity may necessitate adjusted mobile-phase gradients (e.g., acetonitrile/water ratios) for optimal resolution .

- Detection: UV detection at 210–254 nm is standard for amides and aromatic systems, but fluorinated analogs (e.g., Compound f) may require fluorescence detection for trace analysis.

Research Findings and Limitations

- Synthetic Utility: THP-protected intermediates are widely used in steroid and antiviral drug synthesis, though direct data on this compound remain sparse.

- Thus, comparisons are extrapolated from structural analogs.

- Contradictions: While THP groups generally enhance stability, conflicting studies suggest they may complicate deprotection steps in certain substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.